methyl 4-oxo-3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.17837553 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, and cholinesterase activity .
Result of Action
Based on the biological activities of similar compounds, it can be speculated that this compound may have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Biological Activity
Methyl 4-oxo-3-({[2-(4-phenylpiperazin-1-yl)ethyl]carbamoyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.
The compound has the following characteristics:
Property | Value |
---|---|
Molecular Weight | 495.6 g/mol |
Molecular Formula | C25H29N5O4S |
LogP | 2.3361 |
Polar Surface Area | 80.026 Ų |
Hydrogen Bond Acceptors | 10 |
Hydrogen Bond Donors | 2 |
The biological activity of this compound is largely attributed to its structural components, particularly the quinazoline moiety, which is known for diverse pharmacological effects. Compounds featuring the quinazoline structure have been reported to exhibit:
- Anti-inflammatory Activity : Quinazolinone derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways. For instance, studies have shown that related compounds can achieve significant COX-2 inhibition percentages at varying concentrations .
COX Inhibition
A study evaluating the COX-2 inhibitory activity of similar quinazoline derivatives revealed that certain modifications at the para-position of the phenyl ring were crucial for enhancing inhibitory potency. For example:
Compound | Inhibition at 20 μM (%) |
---|---|
Compound 1b | 17.4 ± 1.3 |
Compound 1c | 47.1 ± 4.3 |
Celecoxib | 80.1 ± 2.7 |
This data indicates that while methyl 4-oxo compounds may not match celecoxib's potency, they still exhibit notable inhibitory effects that warrant further exploration .
Antitumor Activity
Research into quinazoline derivatives has also highlighted their potential as antitumor agents. The presence of specific substituents on the quinazoline ring can significantly influence their cytotoxicity against various cancer cell lines. For instance, structural modifications can enhance interactions with target proteins involved in cancer progression .
Case Studies
Several studies have focused on the biological activity of compounds related to methyl 4-oxo derivatives:
- Study on Anticancer Activity : A series of thiazole-bearing quinazoline derivatives demonstrated promising cytotoxic effects against multiple cancer cell lines, suggesting that structural features similar to those found in methyl 4-oxo compounds could be effective in targeting malignancies .
- Molecular Docking Studies : Computational studies have indicated that these compounds may interact favorably with key enzymes implicated in inflammatory and cancer pathways, providing a rationale for their observed biological activities .
Properties
IUPAC Name |
methyl 4-oxo-3-[2-oxo-2-[2-(4-phenylpiperazin-1-yl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-33-23(32)17-7-8-19-20(15-17)26-24(34)29(22(19)31)16-21(30)25-9-10-27-11-13-28(14-12-27)18-5-3-2-4-6-18/h2-8,15H,9-14,16H2,1H3,(H,25,30)(H,26,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQGNGILXGJTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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